molecular formula C8H4Cl2N2O B1311039 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 278614-91-8

2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B1311039
M. Wt: 215.03 g/mol
InChI Key: NTUDDGZNPQEOQZ-UHFFFAOYSA-N
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Description

2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones. These compounds are of significant interest due to their potential pharmacological properties and their structural similarity to nitrogenous bases found in DNA and RNA. Although the specific compound 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one is not directly mentioned in the provided papers, related compounds such as thieno[2,3-d]pyrimidin-4(3H)-ones and pyrido[2,3-d]pyrimidines have been synthesized and studied for their chemical and biological properties .

Synthesis Analysis

The synthesis of related pyrido[1,2-a]pyrimidin-4-one derivatives often involves multi-component reactions or cyclization processes. For example, thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized using a green catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur, and formamide, which offers step economy and easy purification . Similarly, pyrido[2,3-d]pyrimidines have been obtained through cyclocondensation reactions, as well as through the aza-Wittig reaction followed by treatment with amines or phenols in the presence of a base . These methods highlight the versatility and reactivity of pyrimidine derivatives in forming complex structures.

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidin-4-one derivatives has been elucidated using spectral analysis and X-ray diffraction studies. For instance, the crystal structure of 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one revealed a planar pyrido-pyrimidine moiety with dihedral angles indicating minimal deviation from planarity. The structure is further stabilized by hydrogen bonds and π-π interactions . These structural insights are crucial for understanding the reactivity and potential binding interactions of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrido[1,2-a]pyrimidin-4-one derivatives is diverse, allowing for the generation of highly functionalized or fused pyrimidine derivatives. For example, 2,4-dichlorofuro[3,4-d]pyrimidin-7-one has been used as a scaffold to obtain substituted pyrimidines by reacting with different amine nucleophiles under controlled conditions . Additionally, the synthesis of 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones involves a cyclization reaction with an intramolecular amide addition to an iminium intermediate, demonstrating the potential for further derivatization .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidin-4-one derivatives are influenced by their molecular structure. The planarity of the pyrido-pyrimidine moiety and the presence of substituents such as chlorine atoms can affect the compound's solubility, melting point, and stability. Hydrogen bonding and π-π interactions contribute to the solid-state packing and may influence the compound's crystallinity and solubility in various solvents. These properties are essential for the development of pharmaceutical formulations and for understanding the compound's behavior in biological systems .

Scientific Research Applications

Crystal Structure Analysis

  • The compound has been studied for its crystal structure properties, which involve planar pyrido-pyrimidine moieties and interactions like C-H⋯O and C-H⋯Cl hydrogen bonds, as well as π-π interactions. This research provides insight into the molecular arrangement and stability of such compounds (Anthal, Dutt, Satti, Kant, & Gupta, 2014).

Chemical Synthesis and Modification

  • 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one serves as a starting point for various chemical modifications, particularly in one-pot chemoselective bis(Suzuki–Miyaura cross-coupling) reactions, highlighting its utility in creating diverse chemical structures (Kabri, Crozet, Primas, & Vanelle, 2012).

Exploration of Novel Heterocyclic Systems

  • It's used in the synthesis of novel heterocyclic systems like 12H-pyrido[1′,2′:1,2]pyrimido[4,5-b]quinoline, offering new avenues for pharmaceutical and material science research (Roma, Braccio, Balbi, Mazzei, & Ermili, 1987).

Potential Antimalarial Activity

Green Chemistry Approaches

Future Directions

The future directions in the research of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one could involve further exploration of its synthesis, chemical reactions, and potential applications. The development of a straightforward and efficient protocol for sulfenylation/selenylation for 4H-pyrido[1,2-a]pyrimidin-4-one in the presence of iodine under mild conditions is one such direction .

properties

IUPAC Name

2,7-dichloropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-5-1-2-7-11-6(10)3-8(13)12(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUDDGZNPQEOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427936
Record name 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one

CAS RN

278614-91-8
Record name 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Roma, N Cinone, M Di Braccio, G Grossi… - Bioorganic & medicinal …, 2000 - Elsevier
2-(1-Piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (5a) is a recently described in vitro inhibitor of human platelet aggregation which specifically inhibits the activity of high affinity cAMP …
Number of citations: 53 www.sciencedirect.com

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